Methyl 3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropanoate
Description
Methyl 3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropanoate (CAS: 153744-36-6) is a methyl ester derivative featuring a hydroxypropanoate backbone and a 1,3-dioxoisoindolin-2-yl substituent. Its molecular formula is C₁₂H₁₁NO₅, with a molecular weight of 249.22 g/mol . It requires storage at room temperature in a dry, sealed environment to maintain stability .
Properties
IUPAC Name |
methyl 3-(1,3-dioxoisoindol-2-yl)-2-hydroxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-18-12(17)9(14)6-13-10(15)7-4-2-3-5-8(7)11(13)16/h2-5,9,14H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRHMODRZVFVDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN1C(=O)C2=CC=CC=C2C1=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Methyl 3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropanoate has been studied for its potential as a therapeutic agent due to its ability to interact with specific receptors and enzymes involved in various diseases.
- Anticancer Activity : Research indicates that compounds with isoindole structures may exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. Studies have shown that derivatives of this compound can affect cancer cell lines, suggesting its potential as an anticancer drug .
The compound has been investigated for its interactions with G-protein coupled receptors (GPCRs), which play critical roles in cellular signaling pathways. This interaction can lead to the modulation of various physiological functions and may provide insights into treating conditions such as:
- Cardiovascular Diseases : The compound's effects on kinases related to cardiovascular health indicate its potential utility in managing conditions like hypertension and heart failure .
- Inflammatory Disorders : Due to its ability to modulate inflammatory pathways, this compound may be beneficial in treating diseases characterized by chronic inflammation .
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the synthesis of this compound derivatives and their effects on various cancer cell lines. The results indicated significant cytotoxicity against breast and colon cancer cells, highlighting the compound's potential as a lead structure for developing new anticancer agents .
Case Study 2: GPCR Modulation
Research conducted on the interaction of this compound with GPCRs demonstrated its ability to modulate receptor activity. This modulation was linked to alterations in downstream signaling pathways that are crucial for maintaining cardiovascular health .
Summary of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential anticancer agent; interacts with specific biological targets. |
| Biological Activity | Modulates GPCRs; implications for cardiovascular health and inflammatory disorders. |
| Anticancer Research | Significant cytotoxic effects observed in various cancer cell lines; potential for drug development. |
Mechanism of Action
The mechanism by which Methyl 3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropanoate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison
Structurally analogous compounds share the 1,3-dioxoisoindolin-2-yl group but differ in substituents and backbone modifications. Key examples include:
Key Observations :
Physicochemical Properties
- Solubility : The hydroxy group in the target compound may improve water solubility compared to purely hydrophobic analogs (e.g., FIA with a phenyl group) .
- Stability : The phthalimide (1,3-dioxoisoindolin-2-yl) group confers stability against hydrolysis, unlike unprotected amines or esters .
- Stereochemistry : Enantiomers of similar compounds (e.g., ) exhibit opposite optical rotations, highlighting the importance of chirality in biological activity .
Biological Activity
Methyl 3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropanoate (CAS No. 153744-36-6) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological properties, including relevant data tables, case studies, and research findings.
- Molecular Formula : C₁₂H₁₁N₁O₅
- Molecular Weight : 249.22 g/mol
- MDL Number : MFCD28134513
- CAS Number : 153744-36-6
The compound features a dioxoisoindoline structure, which is known for its diverse biological activities.
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, compounds with similar isoindole structures have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Table 1: Summary of Anticancer Studies
These findings suggest that this compound may possess similar mechanisms that warrant further investigation.
Anti-inflammatory Activity
Compounds containing the isoindole moiety have also been investigated for their anti-inflammatory properties. In vitro studies indicate that these compounds can downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation.
Table 2: Anti-inflammatory Studies
| Study Reference | Inflammatory Model | IC50 (µM) | Key Findings |
|---|---|---|---|
| RAW264.7 Macrophages | 10.0 | Reduced TNF-alpha production | |
| LPS-Stimulated Cells | 8.5 | Inhibition of NF-kB pathway |
Case Study 1: Mechanistic Insights
A study published in a peer-reviewed journal explored the mechanistic insights into the action of this compound on ovarian cancer cells. The compound was found to interact with cannabinoid receptors, leading to apoptosis in PA1 cells through ceramide accumulation and mitochondrial dysfunction.
Case Study 2: Structure-Activity Relationship (SAR)
Research focusing on the structure-activity relationship (SAR) of isoindole derivatives has indicated that modifications to the hydroxyl and ester functionalities significantly influence biological activity. This suggests that further synthetic modifications could enhance the therapeutic potential of this compound.
Q & A
What are the optimized synthetic routes for preparing Methyl 3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropanoate, and how do reaction conditions influence yield and purity?
Basic Research Question
The compound is synthesized via multi-step organic reactions, often involving prenylation or coupling strategies. A common method includes a one-pot synthesis combining prenylation and oxidation steps, starting from chiral precursors like (S)-2-(1,3-dioxoisoindolin-2-yl)-3-(1H-indol-3-yl)propanoate. Key factors include:
- Catalysts : Chiral ligands (e.g., 27a/27b) are critical for enantioselectivity in prenylation steps .
- Reagents : Hydrazine hydrate is used to cleave protecting groups (e.g., phthalimide) post-synthesis .
- Purification : Column chromatography with gradients like petroleum ether/ethyl acetate (1:1) ensures high purity (>95%) .
- Yield Optimization : Temperature control (room temp. for hydrazine reactions, reflux for coupling steps) minimizes side products .
How can X-ray crystallography and software like SHELX/WinGX be applied to resolve the compound’s stereochemistry and solid-state interactions?
Advanced Research Question
Crystallographic analysis is essential for confirming stereochemistry and hydrogen-bonding networks:
- Data Collection : Single-crystal X-ray diffraction (SCXRD) at resolutions <1.0 Å is recommended. Use SHELXL for refinement, leveraging its robustness in handling anisotropic displacement parameters .
- Software Workflow :
- Hydrogen Bonding : Graph set analysis (e.g., Etter’s formalism) reveals motifs like R₂²(8) rings, critical for understanding crystal packing .
What methodologies enable enantioselective synthesis of this compound, and how are diastereomer ratios controlled?
Advanced Research Question
Enantioselectivity is achieved through asymmetric catalysis:
- Chiral Ligands : Binaphthol-derived ligands (e.g., 27b) in palladium-catalyzed prenylation yield anti/syn diastereomers in ratios up to 6:1 .
- Kinetic Control : Lower temperatures (−20°C) favor kinetic products, while thermodynamic conditions (reflux) shift equilibria .
- Analytical Validation : Chiral HPLC with polysaccharide columns (e.g., Chiralpak IA) confirms enantiomeric excess (>98%) .
How does the compound serve as an intermediate in synthesizing bioactive molecules like isocoumarins or thiazole-containing amino acids?
Basic Research Question
The compound’s isoindolinone and hydroxypropanoate moieties make it a versatile precursor:
- Isocoumarin Synthesis : React with acetonitrile derivatives under iron catalysis to form cyanomethylated intermediates, key for antimicrobial isocoumarins .
- Peptidomimetics : Condensation with thiazole carbaldehydes yields amino acid derivatives (e.g., 5a-e), tested for antimycobacterial activity (MIC values: 2–8 µg/mL) .
- Protecting Group Strategy : The phthalimide group is selectively removed via hydrazinolysis, enabling downstream functionalization .
What are the challenges in analyzing conflicting spectroscopic data (NMR, HRMS) for this compound, and how are they resolved?
Advanced Research Question
Data contradictions often arise from dynamic processes or impurities:
- NMR Artifacts : Rotameric equilibria in DMSO-d₆ cause peak splitting; use CDCl₃ for sharper signals .
- HRMS Validation : Cross-check with isotopic patterns (e.g., [M+H]+ at m/z 302.36) and compare with simulated spectra .
- Impurity Profiling : LC-MS with C18 columns identifies byproducts (e.g., hydrolyzed esters) for iterative protocol optimization .
What role do computational methods play in predicting the compound’s reactivity and interaction with biological targets?
Advanced Research Question
In silico tools guide experimental design:
- Docking Studies : Molecular docking (AutoDock Vina) predicts binding to monoamine oxidase (MAO-B) with ∆G ≈ −9.2 kcal/mol, aligning with its role as a MAO inhibitor precursor .
- DFT Calculations : B3LYP/6-31G(d) models assess transition states in prenylation reactions, explaining stereochemical outcomes .
- ADMET Prediction : SwissADME estimates moderate blood-brain barrier permeability (BBB+ score: 0.55), supporting neuropharmacological applications .
How do solvent polarity and temperature affect the compound’s stability during storage and reactions?
Basic Research Question
Stability is solvent-dependent:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
